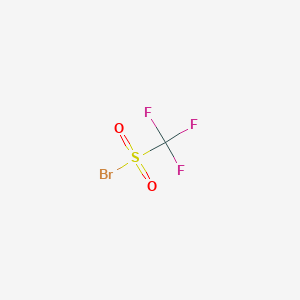
Trifluoromethanesulfonyl bromide
Overview
Description
Trifluoromethanesulfonyl bromide is a chemical compound with the molecular formula CBrF3O2S. It is known for its strong electron-withdrawing properties due to the presence of the trifluoromethanesulfonyl group.
Mechanism of Action
Target of Action
Trifluoromethanesulfonyl bromide primarily targets unsaturated hydrocarbons . It is a strong electrophile, useful for introducing the triflyl group, CF3SO2 .
Mode of Action
The compound interacts with its targets under conditions of photochemical, thermochemical, and ion-radical initiation . It can be easily reduced to generate a trifluoromethyl radical intermediate . This radical adds to the double bond of unsaturated hydrocarbons to afford a new radical intermediate .
Biochemical Pathways
The interaction of this compound with unsaturated hydrocarbons leads to the formation of aliphatic compounds containing a terminal trifluoromethyl group . These compounds can be used for preparing pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals .
Pharmacokinetics
The resulting aliphatic compounds containing a terminal trifluoromethyl group are characterized by a short half-life in the atmosphere and low values of the global warming potential (gwp) .
Result of Action
The result of the action of this compound is the formation of aliphatic compounds containing a terminal trifluoromethyl group . These compounds have various applications in the synthesis of pharmaceuticals, agricultural chemicals, surfactants, and liquid crystals .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound’s interaction with unsaturated hydrocarbons is studied under conditions of photochemical, thermochemical, and ion-radical initiation . The reactions in sealed tubes are potentially dangerous and can be accompanied by an explosion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonyl bromide can be synthesized through the reaction of trifluoromethanesulfonic acid with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction is as follows:
CF3SO2OH+Br2→CF3SO2Br+HBr
This reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfonyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can add to unsaturated hydrocarbons under photochemical, thermochemical, and ion-radical initiation conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Trifluoromethanesulfonyl bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can significantly alter their chemical and physical properties.
Medicinal Chemistry: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable tool in drug discovery.
Comparison with Similar Compounds
Trifluoromethanesulfonyl chloride: Similar to trifluoromethanesulfonyl bromide but with a chlorine atom instead of bromine.
Trifluoromethanesulfonyl azide: Used for azidotrifluoromethylation reactions, providing a different functional group compared to bromide.
Uniqueness: this compound is unique due to its ability to introduce the trifluoromethyl group under mild conditions and its compatibility with a wide range of substrates. Its strong electron-withdrawing properties make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
trifluoromethanesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrF3O2S/c2-8(6,7)1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNIECVIVJOTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553989 | |
| Record name | Trifluoromethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15458-53-4 | |
| Record name | Trifluoromethanesulfonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trifluoromethanesulfonyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


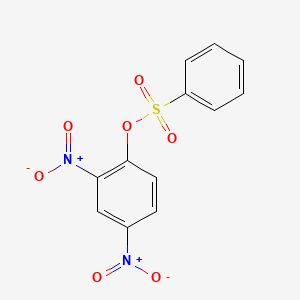


![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

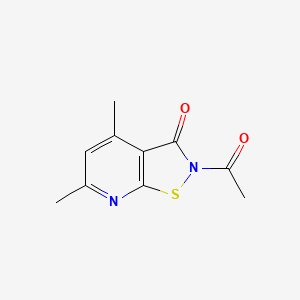



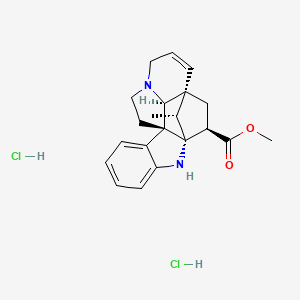
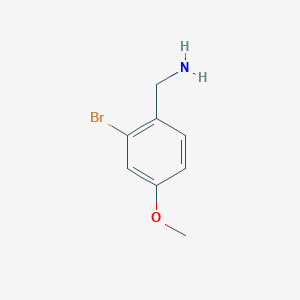
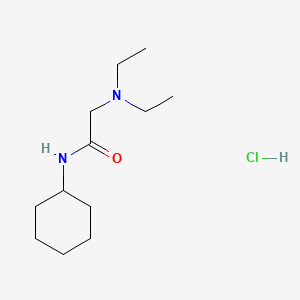

![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
